molecular formula C11H7N3O6 B5367110 5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5367110
M. Wt: 277.19 g/mol
InChI Key: RWQZDFKRLTZNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazinane ring with a hydroxy-nitrophenyl group attached, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with bacterial proteins. The compound binds to specific bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione include:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O6/c15-8-2-1-6(14(19)20)3-5(8)4-7-9(16)12-11(18)13-10(7)17/h1-4,15H,(H2,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQZDFKRLTZNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.